molecular formula C13H10IN3O B8651040 Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-

Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-

Cat. No.: B8651040
M. Wt: 351.14 g/mol
InChI Key: VJLHKOKZHWKZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- typically involves the condensation of an appropriate aminopyrazole with a suitable aldehyde or ketone, followed by iodination. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the condensation reaction .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential as a fluorescent probe due to its photophysical properties. It can be used to study intracellular processes and interactions .

Medicine: In medicinal chemistry, Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- and its derivatives have shown promise as potential therapeutic agents. They have been investigated for their anticancer, antifungal, and antimicrobial activities .

Industry: In industry, this compound can be used in the development of new materials with specific properties, such as heat resistance or fluorescence .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidine derivatives

Comparison: Compared to similar compounds, Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the presence of the iodine atom can enhance its ability to participate in coupling reactions, while the methoxy group can affect its electronic properties and interactions with biological targets .

Properties

Molecular Formula

C13H10IN3O

Molecular Weight

351.14 g/mol

IUPAC Name

3-iodo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H10IN3O/c1-18-11-4-2-9(3-5-11)10-6-15-13-12(14)7-16-17(13)8-10/h2-8H,1H3

InChI Key

VJLHKOKZHWKZNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)I)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-iodo-1H-pyrazol-5-amine (640 mg, 3.9 mmol, 1 equiv) and 2-(4-methoxyphenyl)malonaldehyde (700 mg, 3.9 mmol, 1.0 equiv) in ethanol (20 mL) was heated at 75° C. for 4 hours. The reaction mixture was allowed to cool to 23° C., and the precipitate was filtered, washed with cold methanol, and air dried to afford 3-iodo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (2-1) as a white solid.
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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